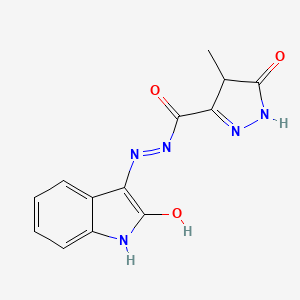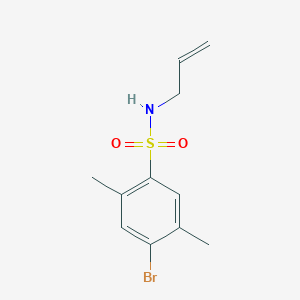![molecular formula C19H17BrN2O4 B5117723 N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine, also known as BMAA, is a non-proteinogenic amino acid that has been found to be present in various natural sources, including cyanobacteria and certain species of plants. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been found to act as a potent excitotoxin, causing overstimulation of neurons and subsequent cell death. It has also been shown to disrupt the normal functioning of astrocytes, which play a crucial role in maintaining the health of neurons.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, this compound has also been found to have a range of biochemical and physiological effects. These include the inhibition of protein synthesis, the disruption of the cytoskeleton, and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has several advantages as a research tool, including its ability to induce neurodegeneration in vitro and in vivo, and its potential as a biomarker for exposure to cyanobacteria. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine. These include further investigation into its role in the development of neurodegenerative diseases, the development of new methods for detecting and quantifying this compound in environmental samples, and the exploration of potential therapeutic interventions to mitigate its neurotoxic effects.
In conclusion, this compound is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases. Its neurotoxic effects have been extensively studied, and there are several potential future directions for research on this compound. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration when conducting experiments with this compound.
Métodos De Síntesis
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile and subsequent hydrolysis, or the reaction of 2-amino-3-(4-bromophenyl)acrylic acid with glycine. However, the most common method involves the reaction of L-glutamine with 4-bromoaniline and acryloyl chloride, followed by hydrolysis.
Aplicaciones Científicas De Investigación
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been the subject of extensive scientific research, particularly in the field of neurotoxicology. Studies have shown that this compound can induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, which may contribute to the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMHBNGQMRRHQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)

